molecular formula C7H15N B075157 Heptamethyleneimine CAS No. 1121-92-2

Heptamethyleneimine

Cat. No. B075157
CAS RN: 1121-92-2
M. Wt: 113.2 g/mol
InChI Key: QXNDZONIWRINJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oligo(1,6-heptadiynes) through Wittig-like reactions and metathesis chemistry involves linear oligoenes derived from dialkyl dipropargylmalonates, indicating a method of synthesizing structures related to Heptamethyleneimine. This process yields compounds with up to 23 conjugated double bonds, showcasing the complexity and versatility in synthesizing heptamethyleneimine derivatives (Scriban et al., 2009).

Molecular Structure Analysis

Research on the molecular structure of synthesized compounds, such as the analysis of 2,5-diazabicyclo [4.1.0]heptane, shows the existence of these compounds as mixtures of interconverting enantiomeric half-chair conformers. This demonstrates the intricate molecular geometry and dynamic behavior of molecules related to heptamethyleneimine (Majchrzak et al., 1983).

Chemical Reactions and Properties

The study of heptane isomerization on bifunctional Pd/H-Beta zeolites reveals insights into the chemical reactions and properties of heptamethyleneimine-related compounds. The mechanisms of isomerization and cracking over these catalysts underline the significance of molecular structure in determining the reaction pathways and products (Blomsma et al., 1996).

Physical Properties Analysis

Research into the synthesis and characterization of fluorinated polyimides for pervaporation of n-heptane/thiophene mixtures provides data on the physical properties of related compounds. These studies indicate the good thermal stability and glass transition temperatures of the polyimides, which are important for understanding the physical behavior of heptamethyleneimine derivatives (Wang et al., 2006).

Chemical Properties Analysis

The synthesis of near-infrared heptamethine cyanine dyes and their spectral, photochemical, and thermal properties offer insights into the chemical properties of heptamethyleneimine-related compounds. The study of these dyes highlights the impact of structure on their absorption properties and stability, which is crucial for applications in bioimaging and chemistry (Shershov et al., 2013).

Scientific Research Applications

  • Carcinogenic Studies : Heptamethyleneimine, when combined with sodium nitrite, was found to induce squamous carcinomas and tumors in rats. This study highlights its potential carcinogenic effects (Taylor & Lijinsky, 1975).

  • Synthesis of Fluorine Compounds : Direct fluorination of Heptamethyleneimine can produce perfluorinated products, indicating its role in the synthesis of complex fluorine compounds (Lin & Lagow, 1990).

  • Ionic Liquids in Hydrocarbon Separation : Heptamethyleneimine is relevant in the study of ionic liquids for separating hydrocarbons. It's part of a system that includes n-heptane and toluene, used to explore the effectiveness of ionic liquids in selective separation (González et al., 2016).

  • Dye and Imaging Research : Heptamethyleneimine derivatives, specifically heptamethine cyanines, are used in imaging applications. Modifications in these compounds can lead to brighter and more aggregation-resistant fluorophores for biomolecule labeling (Luciano et al., 2019).

  • Combustion and Fuel Studies : Heptamethyleneimine is referenced in studies of diesel engine emissions, especially regarding the effects of aromatic hydrocarbons and oxygenates on exhaust emissions (Xiao, Ladommatos, & Zhao, 2000).

  • Electron Spin Resonance Studies : This compound has been used in electron spin resonance studies, particularly in understanding conformational effects in medium-sized rings (Hudson & Hussain, 1968).

  • Thermodynamics and Chemistry : Heptamethyleneimine is part of thermodynamic studies that explore Gibbs energies and solvation dynamics in mixtures, such as those with n-heptane (Lepori, Matteoli, Gianni, & Righetti, 2015).

  • Platinum Complexes Synthesis : The synthesis of cis-bis-heptamethyleneimine platinum(II) dicarboxylate complexes and their characterization has been explored, indicating its utility in the development of new platinum-based compounds (Mukhopadhyay, Thurston, Whitmire, & Khokhar, 2002).

properties

IUPAC Name

azocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-4-6-8-7-5-3-1/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDZONIWRINJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020680
Record name Heptamethyleneimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocane

CAS RN

1121-92-2
Record name Azocan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptamethyleneimine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azocine, octahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptamethyleneimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perhydroazocine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptamethyleneimine
Reactant of Route 2
Heptamethyleneimine
Reactant of Route 3
Heptamethyleneimine
Reactant of Route 4
Heptamethyleneimine
Reactant of Route 5
Heptamethyleneimine
Reactant of Route 6
Heptamethyleneimine

Citations

For This Compound
318
Citations
RA Johnson - The Journal of Organic Chemistry, 1972 - ACS Publications
a transannular enamine or as a typical amine. Thus, from reaction with 70% aqueous perchloric acid, there was obtained a crystalline salt having the properties of structure 7a and a …
Number of citations: 10 pubs.acs.org
HW Taylor, W Lijinsky - Cancer Research, 1975 - AACR
Groups of 15 male and 15 female Sprague-Dawley rats were given 20 ml of drinking water solution containing either 0.2% heptamethyleneimine hydrochloride or this salt together with …
Number of citations: 66 aacrjournals.org
W Lijinsky, HW Taylor, C Snyder, P Nettesheim - Nature, 1973 - nature.com
SOME human cancer might be caused by nitrosamines formed in the gastrointestinal tract from nitrite in the food and secondary or tertiary amines ingested deliberately or incidentally 1–…
Number of citations: 105 www.nature.com
U Mukhopadhyay, JH Thurston, KH Whitmire… - Polyhedron, 2002 - Elsevier
… heptamethyleneimine as a non-leaving ligand and dicarboxylate as leaving group. We also report the X-ray crystal structure of cis-[Pt(heptamethyleneimine) 2 (malonate)]·H 2 O. …
Number of citations: 15 www.sciencedirect.com
HA Luts - 1969 - search.proquest.com
CHEMISTRY OF A–(a-PHENYL-o-3-THENYLACEToxy) Page 1 70–ll, 89 LUTS, Heino Alfred, 1919– A TRIPLE STUDY: PART T : SOME STUDIES TN THE CHEMISTRY OF A–(a-…
Number of citations: 0 search.proquest.com
HA Luts, WL Nobles - Journal of Pharmaceutical Sciences, 1965 - Elsevier
Heptamethyleneimine in the Mannich Reaction I: Substituted β-Amino Ketones and Substituted γ-Amino Alcohols … Heptamethyleneimine in the Mannich Reaction I … The …
Number of citations: 11 www.sciencedirect.com
CW Fong, HG Grant - Australian Journal of Chemistry, 1981 - CSIRO Publishing
… , piperidine, hexamethyleneimine and heptamethyleneimine in solution have been … hexamethyleneimine and heptamethyleneimine have planar or near planar nitrogen atoms. …
Number of citations: 3 www.publish.csiro.au
HL Wang, BR Mattes, Y Zhu, JA Valdez - Conductive Polymers and Plastics, 1999 - Elsevier
… prepared when non-toxic heptamethyleneimine (HPMI) is used … obtained by utilizing nontoxic heptamethyleneimine (HPMI) … by utilizing non-toxic heptamethyleneimine (HPMI) as the gel …
Number of citations: 1 www.sciencedirect.com
W Lijinsky - Oncology, 1980 - karger.com
… Some of the amines tested and giving positive results have been laboratory curiosities and of no environmental significance, except as models, including heptamethyleneimine and …
Number of citations: 71 karger.com
L Schreyeck, P Caullet, JC Mougenel, J Patarin… - Microporous …, 1997 - Elsevier
… other organic templates, ie the heptamethyleneimine (HEP), the … In the presence of the heptamethyleneimine, some residual … of hydrothermal stability of heptamethyleneimine. With the 3-…
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.